Bienvenue dans la boutique en ligne BenchChem!

Fmoc-(fmochmb)ala-OH

Solid-phase peptide synthesis Backbone protection Acylation kinetics

Backbone-protected alanine derivative for Fmoc SPPS – Hmb moiety disrupts interchain hydrogen bonding to prevent on-resin aggregation in hydrophobic and β-sheet-forming sequences. Faster acylation kinetics than Dmb alternatives; broader sequence scope than pseudoprolines. Suppresses aspartimide/piperidide side reactions in Asp/Asn-Xaa motifs. Pre-formed building block eliminates on-resin derivatization, reduces cycle time in automated synthesis, and increases crude purity for lower preparative HPLC cost in GMP peptide API manufacturing.

Molecular Formula C41H35NO8
Molecular Weight 669.73
CAS No. 148515-85-9
Cat. No. B586365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(fmochmb)ala-OH
CAS148515-85-9
Molecular FormulaC41H35NO8
Molecular Weight669.73
Structural Identifiers
SMILESCC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
InChIInChI=1S/C41H35NO8/c1-25(39(43)44)42(40(45)48-23-36-32-15-7-3-11-28(32)29-12-4-8-16-33(29)36)22-26-19-20-27(47-2)21-38(26)50-41(46)49-24-37-34-17-9-5-13-30(34)31-14-6-10-18-35(31)37/h3-21,25,36-37H,22-24H2,1-2H3,(H,43,44)/t25-/m0/s1
InChIKeyNABBLRADDJWAHI-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes1 g / 250 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(FmocHmb)Ala-OH: A Dual-Fmoc Backbone-Protected Alanine Building Block for Difficult Peptide Synthesis


Fmoc-(FmocHmb)Ala-OH (CAS 148515-85-9) is a backbone-protected alanine derivative designed for Fmoc solid-phase peptide synthesis (SPPS), incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) moiety on the α-amino nitrogen, itself protected by a second Fmoc group . The Hmb group reversibly masks the amide nitrogen of the growing peptide chain, disrupting intermolecular hydrogen bonding that drives on-resin aggregation [1]. This derivative is commercially available under the Novabiochem® product line with specifications of ≥95.0% purity by HPLC and ≥98% by TLC .

Why Generic Alanine Derivatives Cannot Substitute for Fmoc-(FmocHmb)Ala-OH in Aggregation-Prone SPPS


Generic Fmoc-Ala-OH offers no backbone protection and is wholly ineffective against the on-resin aggregation that plagues hydrophobic or β-sheet-forming sequences, leading to incomplete acylation, truncated products, and low crude purity [1]. Conversely, alternative backbone-protecting groups such as Dmb (2,4-dimethoxybenzyl) and pseudoprolines each carry distinct limitations: Dmb introduces greater steric bulk that reduces acylation rates [2], while pseudoproline dipeptides are restricted to sequences containing Ser or Thr residues [3]. Fmoc-(FmocHmb)Ala-OH occupies a specific performance niche—offering faster acylation than Dmb, broader sequence applicability than pseudoprolines, and commercial availability as a pre-formed building block that eliminates the need for complex on-resin derivatization [4]. Substituting with any of these alternatives would alter synthesis kinetics, restrict sequence design, or require extensive protocol re-optimization.

Fmoc-(FmocHmb)Ala-OH: Quantitative Differentiation Evidence Versus Backbone Protection Alternatives


Faster Acylation Kinetics: Hmb Versus Dmb Backbone Protection in Fmoc SPPS

In Fmoc SPPS, the acylation rate onto an Hmb-protected amino group is faster than onto a Dmb-protected amino group due to the lower steric bulk of the Hmb moiety [1]. This difference is particularly consequential when coupling bulky or β-branched amino acids to the protected residue [1]. Tmob (2,4,6-trimethoxybenzyl) protection offers even faster acylation than Hmb but with higher acid lability, which may compromise compatibility with certain SPPS protocols [1].

Solid-phase peptide synthesis Backbone protection Acylation kinetics

Purity Enhancement: Fmoc-(FmocHmb)Ala-OH in Difficult Sequence Synthesis Versus Unprotected Alanine

Multiple independent studies have demonstrated that Hmb backbone protection inhibits aggregation of difficult peptides in Fmoc SPPS, thereby leading to products of increased crude purity [1][2][3][4]. The improvement in purity is sequence-dependent; however, the consistent finding across diverse peptide targets establishes that Hmb derivatives provide a quantifiable advantage over unprotected alanine residues in aggregation-prone contexts [5]. The commercial specification for Fmoc-(FmocHmb)Ala-OH is ≥95.0% by HPLC , ensuring that the building block itself does not introduce impurities that could confound synthesis outcomes.

Peptide aggregation Crude purity Difficult sequences

Sequence Applicability: Hmb-Alanine Versus Pseudoproline Dipeptide Alternatives

Pseudoproline dipeptides are restricted to incorporation sites containing serine or threonine residues, as the oxazolidine ring formation requires a β-hydroxy amino acid [1]. In contrast, Hmb backbone protection can be installed on a broader range of amino acid residues, including alanine, glycine, leucine, phenylalanine, and lysine . This difference in sequence applicability means that Fmoc-(FmocHmb)Ala-OH can be deployed in peptide regions devoid of Ser/Thr residues—a critical capability for hydrophobic sequences where alanine and leucine predominate [2].

Peptide design flexibility Pseudoproline Backbone protection

Aspartimide and Piperidide Suppression: Hmb Protection at Asp-Xaa and Asn-Xaa Junctions

Using an Hmb-protected derivative for the residue linked to the carboxyl group of Asp or Asn has been shown to suppress formation of aspartimide and piperidide related by-products during Fmoc SPPS [1][2][3]. Complete suppression of piperidine-mediated aspartimide formation was achieved using Hmb protection of the aspartyl amide bond in sensitive Asp(OtBu)-containing peptides . Near-complete suppression of double aspartimide formation in a difficult peptide sequence was also demonstrated using Hmb backbone protection at each Asp-Xaa peptide bond [4]. Comparative studies of N-Dmb versus N-Hmb backbone protection in preventing aspartimide formation in Asp-Gly sequences have been conducted, establishing Hmb as a benchmark for this application [5].

Aspartimide formation Side reaction suppression Asp/Asn-containing peptides

Optimal Deployment Scenarios for Fmoc-(FmocHmb)Ala-OH in Peptide Synthesis Workflows


Synthesis of Hydrophobic Transmembrane Peptide Domains

Fmoc-(FmocHmb)Ala-OH is optimally deployed in the synthesis of hydrophobic transmembrane peptide fragments, where alanine and leucine residues predominate and on-resin aggregation routinely stalls chain elongation. Incorporation of Hmb-protected alanine at every 6–7 residues disrupts the hydrogen-bonded β-sheet networks responsible for resin collapse and incomplete acylation . Comparative evaluation using Fmoc-(FmocHmb) derivatives of Ala and Leu for a transmembrane peptide fragment has been reported in the literature [1], validating this approach for membrane protein segments that are otherwise intractable via standard Fmoc SPPS.

Prevention of Aspartimide Formation in Asp-Xaa and Asn-Xaa Containing Peptides

When synthesizing peptides containing Asp-Ala or Asn-Ala motifs, incorporating Fmoc-(FmocHmb)Ala-OH as the residue following Asp or Asn effectively suppresses piperidine-mediated aspartimide and piperidide formation . Complete suppression of these side reactions has been demonstrated using Hmb backbone protection at the aspartyl amide bond [1]. This application is particularly valuable for therapeutic peptide candidates where Asp-Xaa motifs are present and side-product formation would otherwise necessitate extensive purification or compromise biological activity.

Automated High-Throughput Synthesis of Aggregation-Prone Peptide Libraries

In automated parallel peptide synthesizers processing multiple aggregation-prone sequences simultaneously, Fmoc-(FmocHmb)Ala-OH provides a pre-optimized solution that does not require per-sequence solvent screening or chaotropic salt addition. The faster acylation kinetics of Hmb relative to Dmb reduce overall cycle time, while the commercial availability of the pre-formed building block eliminates on-resin derivatization steps that complicate automation [1]. This scenario applies to peptide library production for epitope mapping, SAR studies, and high-throughput screening campaigns.

Large-Scale GMP Production of Peptide APIs with Difficult Sequence Motifs

For multi-kilogram GMP manufacturing of peptide active pharmaceutical ingredients (APIs) containing aggregation-prone or aspartimide-prone sequences, the use of Fmoc-(FmocHmb)Ala-OH translates directly to reduced cost of goods. Higher crude purity decreases preparative HPLC solvent consumption and cycle time, while suppression of aspartimide-related impurities [1] eliminates the need for additional impurity removal steps. The Novabiochem® product line provides the batch-to-batch consistency and documentation (≥95.0% HPLC purity specification [2]) required for regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-(fmochmb)ala-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.